4-Formylamino Antipyrine-d3

Isotopic Purity LC-MS/MS Method Validation

4-Formylamino Antipyrine-d3 is a deuterated stable isotope-labeled internal standard engineered to correct matrix effects, ionization efficiency variations, and analyte recovery losses in LC-MS/MS and GC-MS workflows. It ensures precise quantitation of the dipyrone metabolite 4-Formylaminoantipyrine (FAA) in pharmacokinetic studies, veterinary drug residue control (edible tissues), and environmental water analysis. Substituting this deuterated standard with the unlabeled analyte or a non-deuterated analog compromises quantitative accuracy due to identical mass/retention or differential extraction behavior.

Molecular Formula C₁₂H₁₀D₃N₃O₂
Molecular Weight 234.27
Cat. No. B1163323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formylamino Antipyrine-d3
SynonymsN-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide-d3;  4-(Formylamino)antipyrine-d3;  4-Formamidoantipyrine-d3;  N-Antipyrinylformamide-d3
Molecular FormulaC₁₂H₁₀D₃N₃O₂
Molecular Weight234.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formylamino Antipyrine-d3: Stable Isotope-Labeled Internal Standard for Pharmacokinetic and Residue Quantification


4-Formylamino Antipyrine-d3 is a deuterium-labeled analog of 4-Formylaminoantipyrine (FAA), a key excretory metabolite of the pyrazolone analgesics aminophenazone (aminopyrine) and dipyrone (metamizole) [1]. As a stable isotope-labeled internal standard (SIL-IS), it is specifically intended for use in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) workflows to enable accurate quantitation of the unlabeled metabolite in biological matrices .

Why Unlabeled 4-Formylaminoantipyrine or Other FAA Analogs Cannot Replace 4-Formylamino Antipyrine-d3 in Regulated Quantitative Analysis


Substituting the deuterated internal standard 4-Formylamino Antipyrine-d3 with the unlabeled compound or a structurally dissimilar analog fundamentally compromises quantitative accuracy in LC-MS/MS assays. Co-eluting, isotopically distinct internal standards correct for matrix effects, ionization efficiency variations, and analyte recovery losses during sample preparation—critical sources of error in complex biological and environmental samples [1]. The unlabeled analyte cannot serve as an internal standard in the same analytical run due to identical mass and chromatographic behavior, while non-deuterated analogs introduce differential extraction and ionization responses, precluding the precise, matrix-matched quantification required for pharmacokinetic studies and residue monitoring .

Quantitative Differentiation of 4-Formylamino Antipyrine-d3: Evidence-Based Comparison for Scientific Procurement


Deuterium Enrichment (Atom% D) as a Measure of Isotopic Purity for Reliable MS Quantification

4-Formylamino Antipyrine-d3 from WITEGA is supplied with an isotopic purity of >99 atom% D (determined by 1H NMR) . This ensures minimal interference from the unlabeled species, which can otherwise cause calibration bias in quantitative MS assays. Commercial batches from alternative vendors may have lower reported atom% D specifications (e.g., 98 atom% D), leading to higher background and reduced method sensitivity .

Isotopic Purity LC-MS/MS Method Validation

Chromatographic Purity (HPLC) as a Determinant of Analytical Specificity

The HPLC purity of 4-Formylamino Antipyrine-d3 reference standards varies across suppliers, impacting the reliability of calibration curves. Honeywell Fluka™ analytical standard is specified with an assay (HPLC) of min. 99% . In contrast, other commercial sources report a lower purity of 95% by HPLC . The presence of additional impurities in the lower-purity material can interfere with MS detection or alter retention times, compromising method specificity.

HPLC Purity Reference Standard Impurity Profile

Molecular Mass Differentiation for Exact Mass Reference in High-Resolution MS

The deuterium labeling of 4-Formylamino Antipyrine-d3 increases its molecular weight to 234.27 g/mol, compared to 231.25 g/mol for the unlabeled metabolite [1]. This +3.02 Da mass shift provides a clear isotopic separation, enabling unambiguous identification and quantitation of the analyte without interference from the internal standard signal, even in high-resolution mass spectrometry (HRMS) workflows .

Exact Mass HRMS Molecular Weight

Application-Specific Packaging and Purity for Regulated Bioanalysis

For regulated laboratories, the procurement of a reference standard with documented chain of custody and ISO-compliant production is critical. The Honeywell Fluka™ 4-Formylaminoantipyrine-d3 is produced according to ISO 9001 standards and includes a Certificate of Analysis (CoA) with lot-specific results and expiry date . This level of quality assurance, while not a direct structural comparison, differentiates it from research-grade materials lacking equivalent traceability documentation, which may not be suitable for GLP/GMP environments [1].

Regulated Bioanalysis GMP Reference Material

Procurement-Driven Application Scenarios for 4-Formylamino Antipyrine-d3


Quantification of Dipyrone (Metamizole) Metabolites in Human Pharmacokinetic Studies

4-Formylamino Antipyrine-d3 is the optimal internal standard for the accurate LC-MS/MS quantitation of 4-Formylaminoantipyrine (FAA) in human plasma or urine, supporting clinical pharmacokinetic studies of dipyrone and its metabolites [1]. Its use directly addresses matrix effects in biological fluids, enabling reliable determination of key parameters like peak plasma concentration (mean 2.1±0.8 µg/mL for FAA) and elimination half-life (10.1±1.8 h) observed in volunteer studies [2].

Residue Monitoring of Dipyrone Metabolites in Food-Producing Animals

In veterinary drug residue control, 4-Formylamino Antipyrine-d3 is essential for quantifying FAA residues in edible tissues (e.g., bovine muscle, goat liver) using validated LC-MS methods [1]. The deuterated standard corrects for extraction inefficiencies and ion suppression in complex tissue extracts, ensuring compliance with maximum residue limits (MRLs) and enabling limits of quantification (LOQ) as low as 0.4 µg/kg in some tissues [2].

Environmental Monitoring of Pharmaceutical Pollutants in Wastewater

This labeled standard is ideally suited for the quantitative analysis of dipyrone metabolites in communal wastewater, supporting environmental fate and exposure studies [1]. Solid-phase extraction (SPE) coupled with LC-ESI-QTOF-MS using 4-Formylamino Antipyrine-d3 as an internal standard provides the necessary sensitivity and accuracy to monitor trace-level pharmaceutical contaminants in complex aqueous environmental samples [2].

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